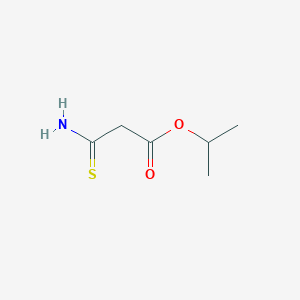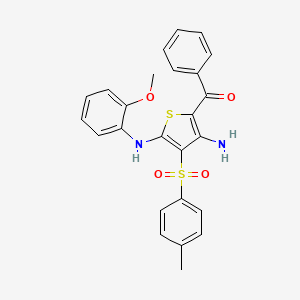
N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C13H14ClN5O and its molecular weight is 291.74. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Antitumor Applications : The synthesis of azetidine derivatives is often targeted towards evaluating their antitumor activities. For instance, compounds similar to N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide have been investigated for their potential as broad-spectrum antitumor agents. These compounds, through sophisticated synthetic routes, have shown curative activity against certain types of leukemia, suggesting their potential utility in cancer therapy (Stevens et al., 1984).
Antimicrobial and Antifungal Activity
Antimicrobial Importance : Azetidinone derivatives have been synthesized and characterized for their antibacterial and antifungal activities against selected bacteria and fungi, as well as for their antitubercular activity against M. tuberculosis. This highlights the relevance of such compounds in developing new antimicrobial agents. The structure-activity relationship derived from these studies can guide the synthesis of more effective antimicrobial compounds (Samadhiya et al., 2013).
Antidepressant and Nootropic Agents
CNS Activity : Some azetidine derivatives have been synthesized and evaluated for their antidepressant and nootropic activities. The structural framework of azetidine, including substituents like the triazolyl group, plays a significant role in the central nervous system (CNS) activity of these compounds. This area of research points towards the therapeutic potential of azetidine derivatives in treating CNS disorders (Thomas et al., 2016).
Synthetic Methodologies
Novel Synthetic Routes : Research into azetidine and triazole compounds often involves the development of novel synthetic methodologies that can provide access to a wide range of derivatives for pharmacological screening. These methodologies can include multicomponent reactions, regioselective constructions, and metal-free synthesis approaches, which are crucial for the efficient and environmentally friendly synthesis of potential therapeutic agents (Wan et al., 2015).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-11-3-1-10(2-4-11)7-15-13(20)18-8-12(9-18)19-16-5-6-17-19/h1-6,12H,7-9H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKHEIYHQWVLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)
![3,4-dimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2597286.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2597287.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2597290.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2597292.png)
![N-(1,3-Benzodioxol-4-ylmethyl)-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2597295.png)
![8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2597299.png)

![3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
